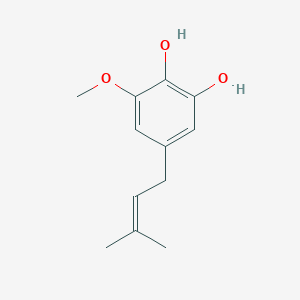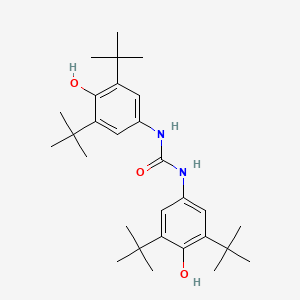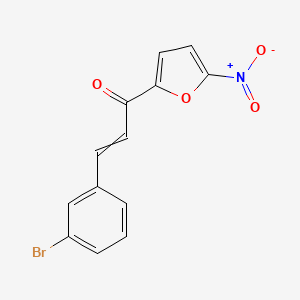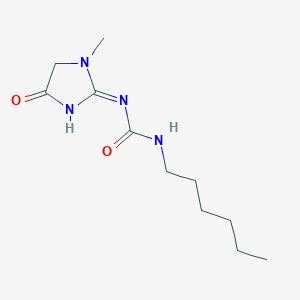![molecular formula C21H23N5O7 B14365764 (4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate CAS No. 90072-08-5](/img/structure/B14365764.png)
(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes functional groups such as methoxy, azido, hydroxy, and carbamate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate involves multiple steps, each requiring specific reagents and conditions. A common synthetic route includes:
Formation of the (4-methoxyphenyl)methyl group: This step typically involves the reaction of 4-methoxybenzyl alcohol with a suitable protecting group to form the (4-methoxyphenyl)methyl group.
Introduction of the azido group: The azido group can be introduced through the reaction of an appropriate precursor with sodium azide under mild conditions.
Formation of the carbamate linkage: This step involves the reaction of the intermediate with an isocyanate derivative to form the carbamate linkage.
Coupling of the hydroxyphenyl and oxopropan groups: The final step involves the coupling of the hydroxyphenyl and oxopropan groups through a peptide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and scalable reaction conditions. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The azido group can be reduced to form an amine group.
Substitution: The methoxy group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for a wide range of chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biology, this compound is used as a probe to study enzyme activity and protein interactions. The azido group, in particular, is useful for bioorthogonal chemistry, allowing for the selective labeling and tracking of biomolecules in living systems.
Medicine
In medicine, this compound has potential as a drug candidate due to its ability to interact with specific molecular targets. It is being investigated for its potential to inhibit certain enzymes and pathways involved in disease processes.
Industry
In industry, this compound is used in the development of new materials with unique properties. Its diverse functional groups allow for the creation of polymers and coatings with enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of (4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, allowing for the selective modification of biomolecules. The hydroxy and carbamate groups can form hydrogen bonds and other interactions with proteins, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate: Similar structure but with an amino group instead of an azido group.
(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
The uniqueness of (4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate lies in its combination of functional groups, which provide a wide range of chemical reactivity and potential applications. The presence of both azido and hydroxy groups allows for unique interactions and modifications that are not possible with similar compounds.
Propriétés
Numéro CAS |
90072-08-5 |
|---|---|
Formule moléculaire |
C21H23N5O7 |
Poids moléculaire |
457.4 g/mol |
Nom IUPAC |
(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C21H23N5O7/c1-32-16-8-4-14(5-9-16)12-33-21(31)24-17(10-13-2-6-15(28)7-3-13)19(29)23-18(11-27)20(30)25-26-22/h2-9,17-18,27-28H,10-12H2,1H3,(H,23,29)(H,24,31)/t17-,18-/m0/s1 |
Clé InChI |
LPYMGIDTTMUKRI-ROUUACIJSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N=[N+]=[N-] |
SMILES canonique |
COC1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Cyclohexyl-3-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14365702.png)

![2-[(Butylsulfanyl)methylidene]cyclododecan-1-one](/img/structure/B14365704.png)



![N-(3-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365738.png)
![(3E)-3-[(3-Methylphenyl)imino]butan-2-one](/img/structure/B14365742.png)
![N-Methyl-N-phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14365748.png)



